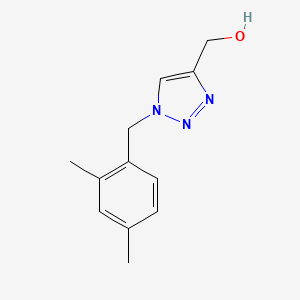

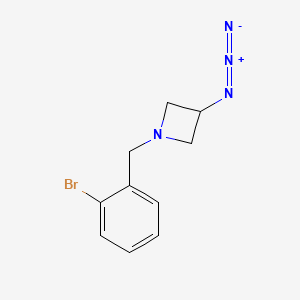

3-Azido-1-(3-methoxypropyl)azetidine

Descripción general

Descripción

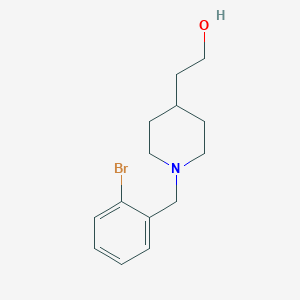

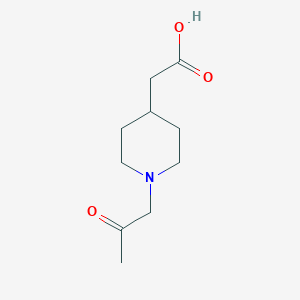

3-Azido-1-(3-methoxypropyl)azetidine is a chemical compound with the molecular formula C7H14N4O . It is used in the preparation of isoxazole-thiazole derivatives as GABA .

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3-methoxypropyl)azetidine is characterized by a four-membered azetidine ring. The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and thermal decomposition temperature .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3-Azido-1-(3-methoxypropyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Aplicaciones Científicas De Investigación

Energetic Materials Development

3-Azido-1-(3-methoxypropyl)azetidine: has been explored for its potential in energetic materials, particularly in the development of melt-cast explosives. The compound’s thermal behavior has been systematically studied, revealing a low melting temperature of 78°C and significant mass loss under atmospheric pressure . This makes it a candidate for creating novel explosives with unique properties, such as reduced vapor pressure and thermal decomposition temperature compared to traditional materials like 1,3,3-trinitroazetidine (TNAZ) .

Synthesis of Azetidines

The compound plays a role in the synthesis of azetidines, which are four-membered nitrogen-containing rings. Azetidines are synthesized through aza Paternò–Büchi reactions, a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for constructing complex natural products and pharmaceutically relevant scaffolds, offering improved pharmacokinetic properties and metabolic stability .

Analytical Chemistry

Due to its distinctive thermal decomposition behavior, 3-Azido-1-(3-methoxypropyl)azetidine could be used as a standard in analytical methods that require the identification of small molecular fragments, such as mass spectrometry .

Direcciones Futuras

The future directions in the research of azetidines include the development of new reaction protocols that overcome some long-standing challenges within this field of research . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

Propiedades

IUPAC Name |

3-azido-1-(3-methoxypropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZAMRYBLYQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.